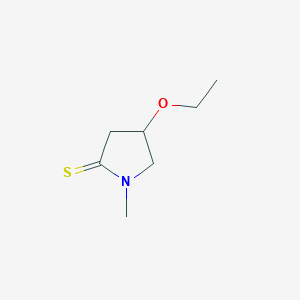
5,6-Difluoroindole
Vue d'ensemble
Description
5,6-Difluoroindole: is an organic compound with the molecular formula C8H5F2N . It is a derivative of indole, where the hydrogen atoms at the 5th and 6th positions of the indole ring are replaced by fluorine atoms.
Applications De Recherche Scientifique
Chemistry: 5,6-Difluoroindole is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules, including pharmaceutical intermediates and functional materials .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators . These compounds can interact with various biological targets, making them valuable tools for studying biochemical pathways .
Medicine: The compound and its derivatives have shown promise in the development of anticancer and antiviral agents . Their ability to modulate specific molecular targets makes them potential candidates for drug development .
Industry: this compound is used in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in electronics , photovoltaics , and optical devices .
Safety and Hazards
Mécanisme D'action
Target of Action
5,6-Difluoroindole primarily targets the mycobacterial membrane protein large 3 (MmpL3) transporter. This protein is crucial for the transport of trehalose monomycolate, a key component in the biosynthesis of mycolic acids, which are essential for the integrity and virulence of the mycobacterial cell wall .
Mode of Action
The compound interacts with the MmpL3 transporter by binding to its active site. This binding inhibits the transporter’s function, leading to a disruption in the synthesis of mycolic acids. Consequently, this impairs the formation of the mycobacterial cell wall, rendering the bacteria vulnerable and leading to cell death .
Biochemical Pathways
By inhibiting MmpL3, this compound affects the mycolic acid biosynthesis pathway. This pathway is critical for the production of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall. The disruption of this pathway results in weakened cell walls and increased susceptibility to environmental stresses and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. The compound is absorbed into the bloodstream and distributed to various tissues, including the site of infection. It undergoes metabolic transformation in the liver and is eventually excreted via the kidneys. The efficiency of these processes determines the compound’s bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the inhibition of MmpL3 by this compound leads to the accumulation of trehalose monomycolate and a subsequent decrease in mycolic acid production. This results in compromised cell wall integrity, leading to cell lysis and death. At the cellular level, this manifests as a reduction in bacterial load and an improvement in infection outcomes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, acidic environments may enhance the compound’s stability and efficacy, while extreme temperatures could degrade its structure. Additionally, interactions with other drugs or compounds could either potentiate or inhibit its action .
: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells : This compound | 169674-01-5 - MilliporeSigma
Analyse Biochimique
Biochemical Properties
As a derivative of indole, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to other indole derivatives .
Cellular Effects
Indole derivatives are known to play significant roles in cell biology, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives .
Metabolic Pathways
Indole and its derivatives are known to be involved in various metabolic pathways, including those involving enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindole typically involves the fluorination of indole derivatives. One common method is the reaction of indole with fluorinating agents such as hydrogen fluoride or fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoroindole undergoes various chemical reactions, including:
Electrophilic substitution: The fluorine atoms on the indole ring make it more reactive towards electrophiles, allowing for substitutions at the 3rd position.
Oxidation: The compound can be oxidized to form .
Reduction: Reduction reactions can convert this compound to .
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions:
Electrophilic substitution: Reagents like or in the presence of a .
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Nucleophilic substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
- 3-substituted 5,6-difluoroindoles
- This compound-2,3-dione
- 5,6-difluoroindoline
- N-substituted 5,6-difluoroindoles .
Comparaison Avec Des Composés Similaires
- 5-Fluoroindole
- 6-Fluoroindole
- 5,7-Difluoroindole
- 4,5-Difluoroindole
Comparison: 5,6-Difluoroindole is unique due to the presence of two fluorine atoms at the 5th and 6th positions of the indole ring. This specific substitution pattern enhances its reactivity and binding affinity compared to other fluorinated indoles. The compound’s unique properties make it more suitable for certain applications, such as drug development and material science , where specific interactions with biological targets or materials are required .
Propriétés
IUPAC Name |
5,6-difluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSNMPGFSFANR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381099 | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-01-5 | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Difluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Difluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

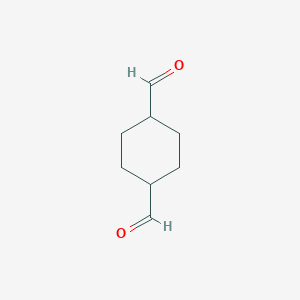

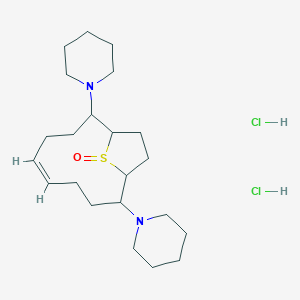

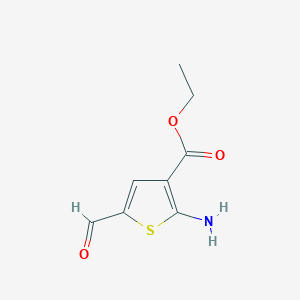
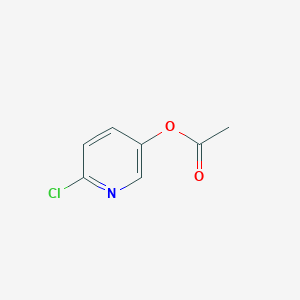
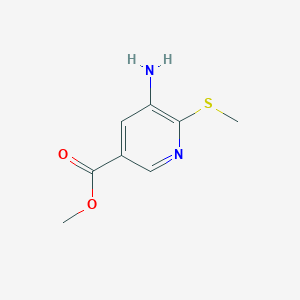

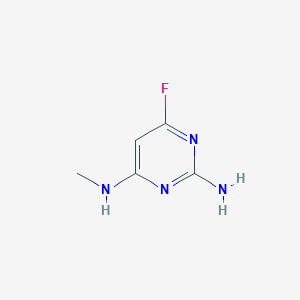
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
